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Compound of Interest

Compound Name: (S)-1-(2-chlorophenyl)ethanol

Cat. No.: B139417

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-chlorophenyl)ethanol is a chiral secondary alcohol that serves as a key intermediate
in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is often
crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API).
A thorough understanding of its physical properties is essential for its proper handling,
characterization, and utilization in synthetic and developmental processes. This guide provides
a comprehensive overview of the known physical and spectral properties of (S)-1-(2-
chlorophenyl)ethanol, along with detailed experimental protocols for their determination.

General Information
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Property Value Reference

Chemical Name (1S)-1-(2-chlorophenylethanol  [1]

(S)-2-Chloro-alpha-
Synonyms [1]
methylbenzyl alcohol

CAS Number 131864-71-6 [1]
Molecular Formula CsHoCIO [1]
Molecular Weight 156.61 g/mol [2]
Appearance Colorless to light yellow liquid [3]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-chlorophenyl)ethanol is presented
below. It is important to note that some of these properties have been reported for the racemic

mixture.
Property Value Conditions
_ _ Not available (liquid at room
Melting Point -
temperature)

Boiling Point 121-123 °C at 14 mmHg[4]
Density 1.18 g/cm3 Temperature not specified[4]
Refractive Index 1.5420-1.5480 at 20 °C[5]

N _ at 29 °C (c = 0.58 in CHz2Cl2)
Specific Rotation ([a]D) -17.65° )

(inferred)[6]

Solubility Slightly soluble in water. [1]

Spectral Data

The following tables summarize the characteristic spectral data for 1-(2-chlorophenyl)ethanol.
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'H NMR Spectroscopy

Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.60 (approx.) d Ar-H

7.28-7.34 (approx.) m Ar-H

7.20 (approx.) t J=76 Ar-H
5.10-5.15 (approx.) m CH-OH

2.34 (approx.) S OH

1.47 (approx.) d J=6.4 CHs

Note: The provided assignments are based on typical chemical shifts for similar structures and

may vary slightly based on solvent and experimental conditions.

13C NMR Spectroscopy

Chemical Shift (8) ppm Assighment
143.1 (approx.) Ar-C (C-CI)
131.6 (approx.) Ar-C

129.4 (approx.) Ar-CH

128.4 (approx.) Ar-CH

127.2 (approx.) Ar-CH

126.4 (approx.) Ar-CH

66.9 (approx.) CH-OH

23.5 (approx.) CHs

Note: The provided assignments are based on typical chemical shifts for similar structures and

may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

3357 (approx.)

Strong, Broad

O-H stretch (alcohol)

3069 (approx.) Medium C-H stretch (aromatic)
1474, 1437 (approx.) Medium C=C stretch (aromatic ring)
C-O stretch (secondary
1048 (approx.) Strong
alcohol)
C-H bend (ortho-disubstituted
754 (approx.) Strong

benzene)

Mass Spectrometry (MS)

mlz Relative Intensity Possible Fragment

156 Moderate [M]* (Molecular ion)

141 High [M - CH3]*

125 Moderate [M - OCHs]* or [M - H20 - H]*
111 Moderate [C7HaCI*

77 High [CeHs]*

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Determination of Specific Rotation

Objective: To measure the specific rotation of (S)-1-(2-chlorophenyl)ethanol.

Apparatus: Polarimeter, volumetric flask (10 mL), analytical balance, syringe.

Procedure:

e Accurately weigh approximately 58 mg of (S)-1-(2-chlorophenyl)ethanol.
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e Quantitatively transfer the sample to a 10 mL volumetric flask.

e Dissolve the sample in and dilute to the mark with dichloromethane (CH2Clz).

o Transfer the solution to a 1 dm polarimeter cell, ensuring no air bubbles are present.
o Measure the optical rotation at 29 °C using the sodium D-line (589 nm).

e The specific rotation is calculated using the formula: [a] = a/ (I x c), where a is the observed
rotation, | is the path length in decimeters, and c is the concentration in g/mL.[7]

'H and **C NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of (S)-1-(2-
chlorophenyl)ethanol.

Apparatus: NMR spectrometer (e.g., 400 MHz), NMR tubes, deuterated solvent (e.g., CDCIs),
micropipette.

Procedure:

» Dissolve 5-10 mg of (S)-1-(2-chlorophenyl)ethanol in approximately 0.7 mL of deuterated
chloroform (CDCIs).

o Transfer the solution to a clean, dry NMR tube.

e Acquire the 'H NMR spectrum, typically using a sufficient number of scans to achieve a good
signal-to-noise ratio.

¢ Acquire the 13C NMR spectrum, which may require a larger number of scans.

o Process the spectra (Fourier transform, phase correction, and baseline correction) and
integrate the *H NMR signals.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of (S)-1-(2-chlorophenyl)ethanol.

Apparatus: FTIR spectrometer with a liquid sample holder (e.g., salt plates).
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Procedure:

Place a drop of neat (S)-1-(2-chlorophenyl)ethanol between two salt plates (e.g., NaCl or
KBr).

Mount the salt plates in the spectrometer's sample holder.

Acquire the spectrum over the range of 4000-400 cm~1.

Identify the characteristic absorption bands corresponding to the functional groups present in
the molecule.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of
(S)-1-(2-chlorophenyl)ethanol.

Apparatus: Mass spectrometer, typically coupled with a gas chromatograph (GC-MS).
Procedure:

o Prepare a dilute solution of (S)-1-(2-chlorophenyl)ethanol in a volatile solvent (e.qg.,
methanol or dichloromethane).

« Inject the sample into the GC-MS system.

e The compound will be separated on the GC column and then ionized in the mass
spectrometer (commonly by electron ionization).

e The mass analyzer will separate the ions based on their mass-to-charge ratio, and the
detector will record their abundance.

e Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic
fragmentation patterns.

Visualizations
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Analytical Techniques
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Caption: Workflow for the physical and spectral characterization of (S)-1-(2-
chlorophenyl)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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